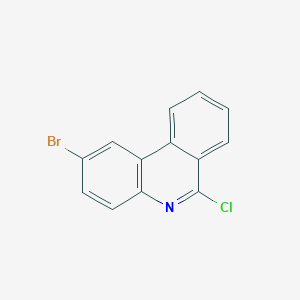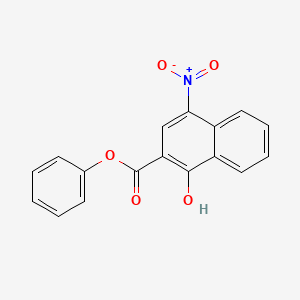
Phenyl 1-hydroxy-4-nitro-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1-hydroxy-4-nitro-2-naphthoate is an organic compound with the molecular formula C17H11NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxyl group, a nitro group, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-hydroxy-4-nitro-2-naphthoate typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. One common method involves the nitration of 1-hydroxy-2-naphthoic acid, followed by esterification with phenol under acidic conditions. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as catalysts and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-hydroxy-4-nitro-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 1-amino-4-nitro-, phenyl ester.
Reduction: 2-Naphthalenecarboxylic acid, 1-hydroxy-4-nitro-, phenyl ketone.
Substitution: 2-Naphthalenecarboxylic acid, 1-hydroxy-4-nitro-, substituted phenyl ester.
Scientific Research Applications
Phenyl 1-hydroxy-4-nitro-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Phenyl 1-hydroxy-4-nitro-2-naphthoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester: Similar structure but with the hydroxyl group at the 3-position.
1-Hydroxy-2-naphthoic acid phenyl ester: Similar structure but with the hydroxyl group at the 1-position and no nitro group.
Uniqueness
Phenyl 1-hydroxy-4-nitro-2-naphthoate is unique due to the presence of both a nitro group and a phenyl ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65208-34-6 |
|---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
phenyl 1-hydroxy-4-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H11NO5/c19-16-13-9-5-4-8-12(13)15(18(21)22)10-14(16)17(20)23-11-6-2-1-3-7-11/h1-10,19H |
InChI Key |
DMPUGHYNLCGVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

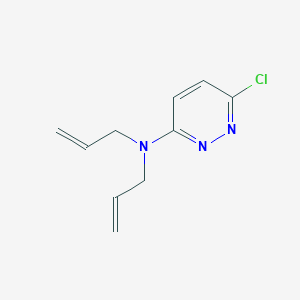
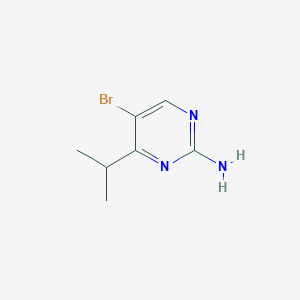
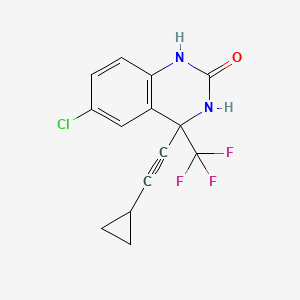
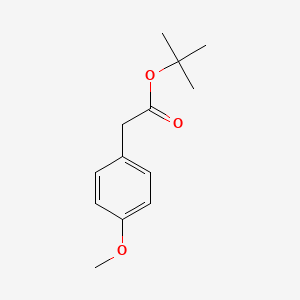
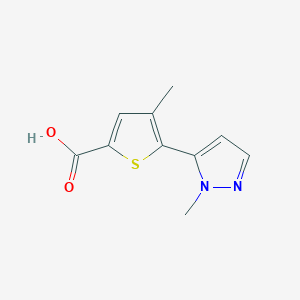
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
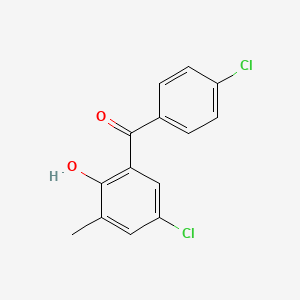
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)
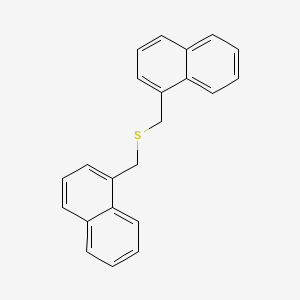
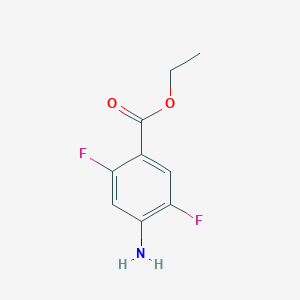
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)


